2-(1-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
This compound features a tetrahydroisoindole-1,3-dione core linked to a sulfonated azetidine ring and a 3'-methylbiphenyl moiety. The isoindole-1,3-dione scaffold is known for its conformational rigidity, which enhances binding specificity in medicinal chemistry applications . The 3'-methylbiphenyl moiety may enhance lipophilicity, facilitating membrane permeability .
Properties
IUPAC Name |
2-[1-[4-(3-methylphenyl)phenyl]sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-16-5-4-6-18(13-16)17-9-11-20(12-10-17)31(29,30)25-14-19(15-25)26-23(27)21-7-2-3-8-22(21)24(26)28/h2-6,9-13,19,21-22H,7-8,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGIXGMMWZWFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant studies, presenting case studies, and summarizing research findings.
Chemical Structure and Properties
The compound can be described by its complex structure which includes a biphenyl moiety and an azetidine ring. Its molecular formula is C19H22N2O4S, with a molecular weight of approximately 378.45 g/mol. The sulfonyl group is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may play a crucial role in inhibiting specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds with similar structures. For instance:
- Case Study 1 : A related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the sulfonamide moiety could enhance antimicrobial efficacy.
Anticancer Potential
Research indicates that compounds containing isoindole structures have shown promise in cancer therapy:
- Case Study 2 : In vitro studies on similar isoindole derivatives revealed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy:
- Research Findings : A study explored the anti-inflammatory effects of related sulfonamide compounds. Results indicated a reduction in pro-inflammatory cytokines in cellular models, highlighting a possible therapeutic application in inflammatory diseases.
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of azetidinones, including this compound, exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus niger. The mechanism of action often involves disruption of cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Notably, studies have indicated that it may inhibit enzymes related to inflammatory pathways and cancer progression. For instance, it has been shown to modulate cyclooxygenase (COX) activity, which plays a pivotal role in inflammation.
Anticancer Properties
Recent studies have explored the anticancer properties of compounds related to this structure. Evidence suggests that these compounds can induce apoptosis in cancer cells through various mechanisms, including activation of caspases and modulation of signaling pathways involved in cell survival.
Case Studies
- Antimicrobial Efficacy Study : A comparative analysis evaluated several azetidinone derivatives against standard bacterial strains. Results indicated that compounds with a methylsulfonyl group exhibited enhanced activity compared to their counterparts without this substituent.
- Enzyme Inhibition Assay : In vitro assays demonstrated that the compound effectively inhibited α-glucosidase activity, suggesting potential applications in managing diabetes by regulating blood sugar levels.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could significantly reduce cell viability and promote apoptotic pathways in breast and colon cancer models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Target Compound :
- Core: 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
- Substituents: 1-((3'-Methylbiphenyl-4-yl)sulfonyl)azetidin-3-yl.
- Key Groups: Sulfonylazetidine (polar), methylbiphenyl (lipophilic).
- Analog 1: 2-(4-(3-(3-Hydroxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione Core: Isoindoline-1,3-dione (fully aromatic). Substituents: Acryloyl-linked 3-hydroxyphenyl. Key Groups: Hydroxyphenyl (hydrogen-bond donor), acryloyl (conjugated system).
Analog 2 : 2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione
- Core: Isoindoline-1,3-dione.
- Substituents: Indole-linked acryloyl.
- Key Groups: Indole (aromatic heterocycle), acryloyl (planar structure).
- Analog 3: 2,5-Diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione Core: Same tetrahydroisoindole-dione as target. Substituents: Phenyl groups at positions 2 and 3.
Physicochemical Properties
Research Findings and Implications
- Structural Advantages of Target Compound :
- Synthetic Challenges: Sulfonylation of azetidine likely requires anhydrous conditions, contrasting with the aqueous NaOH-mediated condensations in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
